4-Amino-5-bromo-2-methoxybenzoic acid

Description

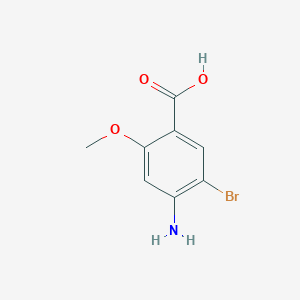

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-bromo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXLHIGUTBQVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188783 | |

| Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35290-97-2 | |

| Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35290-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035290972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-bromo-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVJ2V07DZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-5-bromo-2-methoxybenzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Amino-5-bromo-2-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, is a compound of significant interest in the pharmaceutical industry. Its structural features, including a reactive bromine atom and multiple functional groups, make it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key starting material and critical impurity in the production of the antiemetic drug, Bromopride. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Chemical and Physical Properties

The unique arrangement of substituents on the benzene ring of this compound dictates its physical and chemical behavior.

Structure and Identification

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Methoxy-4-amino-5-bromobenzoic acid, 4-Amino-5-bromo-o-anisic acid, 5-Bromo-4-amino-2-methoxybenzoic acid[2]

-

CAS Number: 35290-97-2[2]

-

Molecular Formula: C₈H₈BrNO₃[1]

-

Molecular Weight: 246.06 g/mol [1]

Table 1: Core Chemical and Physical Properties

| Property | Value/Description | Source/Rationale |

| Appearance | Expected to be a solid at room temperature. | General property of similar aromatic carboxylic acids. |

| Melting Point | Data not readily available. For comparison, the related 2-Bromo-5-methoxybenzoic acid has a melting point of 157-159 °C. | [3] |

| Solubility | Moderately soluble in polar organic solvents. | The presence of amino and carboxylic acid groups suggests solubility in polar solvents.[4] |

| pKa | Estimated to be around 3.5-4.0. | The carboxylic acid is the most acidic proton. The pKa of benzoic acid is 4.2. The electron-withdrawing bromo and methoxy groups are expected to increase acidity (lower the pKa).[5][6] |

| logP | Predicted value of approximately 2.3. | Calculated based on the structure, indicating moderate lipophilicity.[1] |

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Two aromatic protons would appear as singlets due to their para relationship. The chemical shifts would be influenced by the neighboring substituents. The methoxy group would present as a singlet at approximately 3.8-4.0 ppm. The amino and carboxylic acid protons would appear as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: Eight distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-170 ppm). The aromatic carbons would appear in the 100-160 ppm range, with their specific shifts determined by the electronic effects of the substituents. The methoxy carbon would be observed around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, typical for hydrogen-bonded carboxylic acids.[3]

-

N-H stretch (Amine): Two sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region.

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[7]

-

C-O stretch (Carboxylic Acid and Methoxy): Strong bands in the 1200-1320 cm⁻¹ region.[3]

-

C-Br stretch: A weaker absorption in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak. A key feature would be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[8] Common fragmentation pathways would involve the loss of H₂O, COOH, and the methoxy group.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by its five functional centers: the carboxylic acid, the aromatic amine, the aryl bromide, the methoxy group, and the benzene ring itself.

Reactivity Profile

-

Carboxylic Acid: Undergoes typical reactions such as esterification, amide bond formation, and reduction.

-

Aromatic Amine: Can be acylated, alkylated, or diazotized. The diazonium salt can then be subjected to various Sandmeyer-type reactions.[9]

-

Aryl Bromide: The C-Br bond is susceptible to nucleophilic aromatic substitution under harsh conditions and, more importantly, serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Aryl bromides are generally more reactive in these transformations than the corresponding aryl chlorides.[10]

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the amino and methoxy groups, although the steric hindrance from the existing substituents would influence the regioselectivity of further substitution.

Proposed Synthesis Workflow

A plausible synthetic route to this compound starts from 4-aminosalicylic acid, leveraging a series of well-established transformations.

Caption: Proposed synthetic pathway to the target compound.

Experimental Protocol: Proposed Synthesis

-

Esterification: 4-Aminosalicylic acid is esterified to protect the carboxylic acid, typically by refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄).

-

Methylation: The phenolic hydroxyl group is methylated using a suitable methylating agent like dimethyl sulfate in the presence of a base.

-

Bromination: The resulting methyl 4-amino-2-methoxybenzoate is regioselectively brominated at the position ortho to the activating amino group using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile.

-

Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH or KOH), followed by acidification to precipitate the final product.

Applications in Drug Development

The primary application of this compound is as a key intermediate and a designated impurity in the synthesis of Bromopride.[11][12]

Caption: Relationship to the drug Bromopride.

Bromopride Synthesis: The carboxylic acid of this compound is activated (e.g., to an acid chloride or using coupling agents like DCC/EDC) and then reacted with N,N-diethylethylenediamine to form the final amide bond of the Bromopride molecule.[13]

Impurity Standard: As it is a direct precursor, any unreacted this compound can be a process-related impurity in the final Bromopride active pharmaceutical ingredient (API). Therefore, it is used as a reference standard in analytical methods to quantify its presence and ensure the purity of the drug product.[14]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound, both as a pure substance and as an impurity in drug products.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[15]

-

Detection: UV detection at a wavelength of maximum absorbance, likely around 230-254 nm.

-

Method Type: A gradient elution may be necessary to separate it from other impurities and the main API in a drug sample. For the analysis of the pure compound, an isocratic method could be sufficient.[16]

This method can be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantitation according to ICH guidelines.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not universally available, data from closely related compounds suggest the following precautions:

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with a critical role in the pharmaceutical industry, particularly in the synthesis of Bromopride. Its rich functionality allows for a wide range of chemical transformations, making it a versatile building block. While detailed experimental data for this specific molecule is sparse in the public domain, a thorough understanding of its properties and reactivity can be achieved through the application of fundamental chemical principles and comparison with analogous structures. This guide provides a solid foundation for researchers and developers working with this important compound.

References

-

Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-5-bromo-2-methoxybenzenecarboxylic Acid. Retrieved from [Link]

- McLafferty, F. W. (1966). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 38(1), 89-94.

-

Harish Chandra PG College Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

-

Harish Chandra PG College Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

- Kütt, A., et al. (2014). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 79(1), 133-142.

- de Souza, M. V. N., et al. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. Journal of Pharmaceutical and Biomedical Analysis, 205, 114306.

- McLafferty, F. W. (1966). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 38(1), 89-94.

- Fontana, T. A., et al. (2007). Development and validation of RP-LC and uv spectrophotometric methods to assay bromopride in oral and injectable solutions. Química Nova, 30(1), 113-116.

-

Belkov, M. V., et al. (2010). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... ResearchGate. Retrieved from [Link]

-

Fontana, T. A., et al. (2007). UV spectra of bromopride reference standard by HPLC-DAD at 15 μg mL -1. ResearchGate. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. SciSpace. Retrieved from [Link]

-

LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Fontana, T. A., et al. (2007). development and validation of rp-lc and uv spectrophotometric methods to assay bromopride in. SciELO. Retrieved from [Link]

-

Seybold, P. G., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Retrieved from [Link]

- Verma, A., Kumar, N., & Shukla, S. (2021).

-

Brown, D. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

ChemBK. (2024). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 618706, this compound. Retrieved from [Link]

-

Li, Y., et al. (2019). LCMS-guided detection of halogenated natural compounds. ResearchGate. Retrieved from [Link]

-

Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bromopride. Retrieved from [Link]

-

ResearchGate. (2016). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2446, Bromopride. Retrieved from [Link]

-

Klapars, A., et al. (2005). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. Retrieved from [Link]

-

antibodies-online.com. (n.d.). Bromopride. Retrieved from [Link]

-

Allmpus. (n.d.). Bromopride. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromopride. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Bromopride. Retrieved from [Link]

-

Scientific Research Publishing. (2019). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

Sources

- 1. This compound | C8H8BrNO3 | CID 618706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chembk.com [chembk.com]

- 5. global.oup.com [global.oup.com]

- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 35290-97-2 | this compound - AiFChem [aifchem.com]

- 12. allmpus.com [allmpus.com]

- 13. Bromopride - Wikipedia [en.wikipedia.org]

- 14. Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. scielo.br [scielo.br]

Structure Elucidation of 4-Amino-5-bromo-2-methoxybenzoic acid: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance.[1][2][3] 4-Amino-5-bromo-2-methoxybenzoic acid (C₈H₈BrNO₃, Mol. Wt.: 246.06 g/mol ) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Its precise molecular structure, defined by the specific arrangement of amino, bromo, methoxy, and carboxylic acid functionalities on the benzene ring, dictates its reactivity and suitability for downstream applications. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. We will move beyond a simple checklist of techniques, instead focusing on the logical workflow and the causal reasoning behind each analytical choice, demonstrating how a confluence of spectroscopic data builds an unshakeable structural proof.

The Analytical Mandate: Beyond Formula to Function

Protocol 1: Purity Assessment via Reverse-Phase HPLC (RP-HPLC)

-

System Preparation: Utilize a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) on a standard HPLC system equipped with a UV detector.

-

Mobile Phase: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient might run from 10% to 90% B over 15 minutes. The use of formic acid makes the method compatible with mass spectrometry (MS) if LC-MS analysis is desired.[7]

-

Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 acetonitrile/water mixture.

-

Injection & Detection: Inject 5-10 µL of the sample and monitor the elution profile at a wavelength of 254 nm.

-

Validation: A chromatogram showing a single, sharp peak with >98% peak area is considered indicative of sufficient purity for structural analysis.

The Initial Hypothesis: Mass and Halogen Identification via Mass Spectrometry

Mass spectrometry (MS) provides two foundational pieces of the structural puzzle: the molecular weight and the elemental formula. For halogenated compounds, it offers a distinct "tell-tale" signature.[8]

Causality: We employ MS first to confirm the molecular weight suggested by the compound's identity and, critically, to verify the presence of a single bromine atom. The unique isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) creates a characteristic M+ and M+2 pattern that is nearly irrefutable evidence of its presence.[9]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Ionization: Utilize Electrospray Ionization (ESI) in positive or negative ion mode. ESI is a soft ionization technique that typically preserves the molecular ion, minimizing initial fragmentation.[8]

-

Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is preferred for its high resolution and mass accuracy, enabling the determination of the elemental formula.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis:

-

Identify the molecular ion peak [M+H]⁺ or [M-H]⁻.

-

Crucially, look for a corresponding peak at [M+H+2]⁺ or [M-H+2]⁻ with nearly equal intensity (~98% of the M+ peak for bromine).[9]

-

Use the instrument's software to calculate the exact mass and predict the most likely elemental composition.

-

Data Interpretation & Expected Results

| Parameter | Expected Observation | Structural Inference |

| [M-H]⁻ | m/z ~243.958 | Confirms Molecular Weight (246.06 g/mol ). |

| [M-H+2]⁻ | m/z ~245.956 | Confirms the presence of one Bromine atom. |

| Isotope Ratio | I(M-H) / I(M-H+2) ≈ 1:1 | Definitive signature for a monobrominated compound.[9] |

| Exact Mass | Within 5 ppm of calculated mass for C₈H₇BrNO₃⁻ | Provides high confidence in the elemental formula C₈H₈BrNO₃.[4] |

Functional Group Fingerprinting: Infrared (IR) Spectroscopy

With the elemental formula confirmed, IR spectroscopy is used to rapidly identify the functional groups present. Each covalent bond vibrates at a characteristic frequency, providing a "fingerprint" of the molecule's chemical architecture.

Causality: This technique serves as a quick and non-destructive validation of the expected functionalities (amine, carboxylic acid, ether, aromatic ring) based on the compound's name.

Protocol 3: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation & Expected Results

The IR spectrum will provide clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3500 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂)[10] |

| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3050 | Aromatic C-H Stretch | Benzene Ring |

| ~2950 | Aliphatic C-H Stretch | Methoxy Group (-OCH₃) |

| ~1700 (strong, sharp) | C=O Stretch | Carboxylic Acid (-COOH)[11] |

| ~1620 | N-H Bend | Primary Amine (-NH₂)[10] |

| ~1500-1600 | C=C Stretch | Aromatic Ring |

| ~1250 (strong) | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |

The Definitive Blueprint: Multinuclear & Multidimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.

Causality: While other techniques confirm the pieces are present, NMR shows how they are connected. ¹H NMR quantifies proton environments, ¹³C NMR maps the carbon skeleton, and 2D NMR experiments (COSY, HSQC, HMBC) build the definitive atomic-level blueprint.

Workflow for NMR-based Structure Elucidation

Caption: NMR structure elucidation workflow.

Protocol 4: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the pure compound in ~0.6 mL of a deuterated solvent such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes the compound and allows for the observation of exchangeable protons from the -NH₂ and -COOH groups.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

Data Interpretation & Predicted Spectra

A. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum will reveal distinct signals for each type of proton.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0-13.0 | Broad Singlet | 1H | -COOH | Deshielded acidic proton. |

| ~7.6 | Singlet | 1H | H-6 (Aromatic) | Aromatic proton adjacent to the electron-withdrawing COOH group. |

| ~6.5 | Singlet | 1H | H-3 (Aromatic) | Aromatic proton shielded by both -NH₂ and -OCH₃ groups. |

| ~5.5 | Broad Singlet | 2H | -NH₂ | Exchangeable amine protons. |

| ~3.8 | Singlet | 3H | -OCH₃ | Methoxy protons. |

Crucial Insight: The presence of two singlets in the aromatic region is a powerful indicator of a 1,2,4,5-tetrasubstituted pattern where the two remaining protons have no adjacent proton neighbors to couple with.

B. ¹³C NMR Spectrum Analysis

The ¹³C spectrum will show 8 distinct signals, confirming the lack of molecular symmetry.

| Predicted δ (ppm) | Assignment | Rationale |

| ~168 | C-7 (-COOH) | Carbonyl carbon, highly deshielded.[12] |

| ~155 | C-2 | Aromatic carbon attached to the deshielding methoxy group. |

| ~145 | C-4 | Aromatic carbon attached to the shielding amino group. |

| ~135 | C-6 | Aromatic C-H. |

| ~120 | C-1 | Aromatic carbon attached to the carboxyl group. |

| ~110 | C-5 | Aromatic carbon attached to the bromine atom. |

| ~100 | C-3 | Aromatic C-H, highly shielded by adjacent -OCH₃ and -NH₂. |

| ~56 | C-8 (-OCH₃) | Methoxy carbon. |

C. 2D NMR: Assembling the Structure

While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming substituent positions.

-

Correlation 1 (OCH₃ → C-2): The protons of the methoxy group (~3.8 ppm) will show a 3-bond correlation to the carbon at ~155 ppm. This definitively places the methoxy group at the C-2 position.

-

Correlation 2 (H-3 → C-1, C-5): The aromatic proton at ~6.5 ppm (H-3) will show correlations to the carboxyl carbon (C-1) and the bromine-bearing carbon (C-5), locking in the relative positions of these groups.

-

Correlation 3 (H-6 → C-2, C-4): The aromatic proton at ~7.6 ppm (H-6) will show correlations to the methoxy-bearing carbon (C-2) and the amino-bearing carbon (C-4), completing the structural proof.

Final Confirmation: The Unambiguous Proof

The confluence of data from MS, IR, and multi-dimensional NMR provides an exceptionally high degree of confidence in the assigned structure. For regulatory filings or when absolute certainty is required, a final, unambiguous proof can be obtained via single-crystal X-ray crystallography. This technique provides a 3D model of the molecule, confirming not only connectivity but also bond lengths and angles in the solid state.[13][14]

Conclusion

The structure elucidation of this compound is not a linear process but a synergistic workflow. It begins with establishing sample purity via HPLC, followed by foundational molecular weight and elemental formula determination by HRMS, which crucially confirms the presence of bromine. IR spectroscopy provides a rapid check of the expected functional groups. Finally, a suite of 1D and 2D NMR experiments provides the definitive atomic-level blueprint, establishing the precise connectivity of the substituents on the aromatic ring. This logical, evidence-based approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced drug development and manufacturing.

References

- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

- SIELC Technologies. (2018). This compound.

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

- University of California, Irvine. (n.d.). INFRARED SPECTROSCOPY (IR). School of Physical Sciences.

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chemistry LibreTexts. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Available at: [Link]

-

Bryan, R. F., & Jenkins, J. J. (1972). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Feld, B. W., et al. (2014). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Analytical Techniques in Pharmaceutical Analysis: A Review [ijraset.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. This compound | C8H8BrNO3 | CID 618706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 35290-97-2 | this compound - AiFChem [aifchem.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scribd.com [scribd.com]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Amino-5-bromo-2-methoxybenzoic Acid (CAS: 35290-97-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-5-bromo-2-methoxybenzoic acid (CAS Number: 35290-97-2), a key chemical intermediate in the synthesis of the antiemetic drug Bromopride. This document delves into the compound's chemical and physical properties, outlines a probable synthetic route, and discusses its analytical characterization. Furthermore, it explores the reactivity of this molecule and its significance as a monitored impurity in pharmaceutical manufacturing. This guide is intended to serve as a valuable resource for scientists and professionals engaged in medicinal chemistry, process development, and quality control.

Introduction

This compound is a polysubstituted benzoic acid derivative of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a direct precursor in the synthesis of Bromopride, a dopamine D2 receptor antagonist used for its prokinetic and antiemetic properties. The presence and purity of this intermediate are critical to the quality and safety of the final active pharmaceutical ingredient (API). Consequently, a thorough understanding of its synthesis, characterization, and reactivity is essential for drug development and manufacturing. This compound is also recognized in pharmaceutical quality control as "Bromopride Impurity C" or "Bromopride Impurity 4".[1][]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, purification, and use in synthesis.

| Property | Value | Source |

| CAS Number | 35290-97-2 | [3][4] |

| Molecular Formula | C₈H₈BrNO₃ | [4][] |

| Molecular Weight | 246.06 g/mol | [4][] |

| IUPAC Name | This compound | [] |

| Synonyms | 2-Methoxy-4-amino-5-bromobenzoic acid, 5-Bromo-4-amino-2-methoxybenzoic acid, 4-Amino-5-bromo-o-anisic acid, Bromopride Impurity C | [] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 186-188 °C | [] |

| Solubility | Moderately soluble in water and organic solvents. | [6] |

| InChI Key | WHXLHIGUTBQVOF-UHFFFAOYSA-N | [4] |

| SMILES | COC1=CC(=C(C=C1C(=O)O)Br)N | [4] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. While specific proprietary methods may vary, a general synthetic approach can be inferred from related syntheses of halogenated aminobenzoic acids. A plausible synthetic pathway, adapted from the synthesis of the analogous 4-amino-5-chloro-2-methoxybenzoic acid, is outlined below.[7]

Synthetic Pathway

The synthesis logically starts from a readily available precursor, such as p-aminosalicylic acid, and proceeds through methylation, bromination, and hydrolysis.

Experimental Protocol (Adapted)

The following protocol is an adaptation based on the synthesis of the chloro-analog and general organic chemistry principles.[7]

Step 1: Methylation of p-Aminosalicylic Acid

-

In a suitable reaction vessel, dissolve p-aminosalicylic acid and a base (e.g., potassium hydroxide) in a solvent like acetone.

-

Cool the mixture to 20-30°C.

-

Gradually add dimethyl sulfate dropwise to the stirred solution.

-

Continue the reaction for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the methylated intermediate, Methyl 4-amino-2-methoxybenzoate.

Step 2: Bromination

-

Dissolve the Methyl 4-amino-2-methoxybenzoate in a suitable organic solvent.

-

Add a brominating agent, such as N-Bromosuccinimide (NBS), to the solution. The molar ratio of the substrate to the brominating agent should be carefully controlled to prevent over-bromination.

-

The reaction is typically stirred at room temperature for several hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the starting material is consumed, the reaction is quenched and the product, Methyl 4-amino-5-bromo-2-methoxybenzoate, is isolated.

Step 3: Hydrolysis

-

The crude Methyl 4-amino-5-bromo-2-methoxybenzoate is subjected to alkaline hydrolysis using a base such as sodium hydroxide or potassium hydroxide in a mixture of methanol and water.

-

The mixture is refluxed for a few hours until the ester is completely hydrolyzed.

-

After cooling, the solution is acidified with an acid like hydrochloric acid to precipitate the final product.

-

The precipitated solid is collected by filtration, washed with water, and dried.

Purification

For obtaining high-purity this compound, recrystallization is a common and effective method.

Recrystallization Protocol (General Guidance)

-

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For compounds with both polar (amino and carboxylic acid) and non-polar (brominated benzene ring) features, suitable solvents could include ethanol, methanol, water, or a mixed solvent system like ethanol/water.[8]

-

Procedure:

-

Dissolve the crude product in a minimal amount of the chosen hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[8]

-

Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. While specific spectra are not publicly available, the expected spectroscopic features are outlined below based on the compound's structure and data for analogous compounds. Commercial suppliers typically provide detailed Certificates of Analysis with this data upon request.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amine protons, and the carboxylic acid proton. The aromatic protons will appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the electron-donating amino and methoxy groups and the electron-withdrawing bromo and carboxylic acid groups. The methoxy protons will be a sharp singlet, typically around 3.8-4.0 ppm. The amine and carboxylic acid protons will appear as broad singlets, and their chemical shifts can be variable and dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C-O stretch (methoxy and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.

-

C-Br stretch: A band in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 245 and another peak at m/z 247 of similar intensity, which is characteristic of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of this compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[3] This technique is also scalable for the preparative isolation of the compound.[3]

Sources

- 1. veeprho.com [veeprho.com]

- 3. CN106432064A - Synthesis method of disopyramide drug intermediate 2-bromopyridine - Google Patents [patents.google.com]

- 4. CN105439944A - Synthesis method of disopyramide drug intermediate 2-bromopyridine - Google Patents [patents.google.com]

- 6. CAS 4093-35-0: Bromopride | CymitQuimica [cymitquimica.com]

- 7. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. Bromopride | C14H22BrN3O2 | CID 2446 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-5-bromo-2-methoxybenzoic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Amino-5-bromo-2-methoxybenzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, a detailed synthetic protocol, and its applications, with a focus on its role as a versatile building block in organic synthesis.

Chemical Identity and Nomenclature

This compound is a polysubstituted aromatic carboxylic acid. Establishing a clear understanding of its various synonyms and identifiers is crucial for unambiguous communication in research and manufacturing. The compound is systematically named and registered under several identifiers, ensuring its unique recognition across different chemical databases and suppliers.

The primary and most commonly used name is This compound . However, a number of synonyms are also in use, reflecting different naming conventions.[1][2][3] These are cataloged in the table below.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 35290-97-2[3][4] |

| Molecular Formula | C8H8BrNO3[2][3] |

| Molecular Weight | 246.06 g/mol [2][4] |

| EC Number | 252-491-8[5] |

| PubChem CID | 618706[4] |

| UNII | SVJ2V07DZM[2] |

| InChI | InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)[2] |

| SMILES | COC1=CC(=C(C=C1C(=O)O)Br)N[2] |

| Alternative Names | 2-Methoxy-4-amino-5-bromobenzoic acid[1][2] |

| 5-Bromo-4-amino-2-methoxybenzoic acid[1][2] | |

| 4-Amino-5-bromo-o-anisic acid[1][2] | |

| Benzoic acid, 4-amino-5-bromo-2-methoxy-[1][2] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions and analytical techniques.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white solid | [6] |

| Molecular Weight | 246.06 g/mol | [2][4] |

| Exact Mass | 244.96876 Da | [4] |

| XLogP3 | 2.3 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [7] |

While extensive spectroscopic data is not publicly available, researchers can anticipate characteristic signals in NMR and IR spectroscopy based on the functional groups present in the molecule. For instance, 1H NMR would show distinct signals for the aromatic protons, the methoxy group, and the amine and carboxylic acid protons.

Synthesis Protocol: Electrophilic Bromination

The synthesis of this compound is most logically achieved through the electrophilic aromatic substitution of its non-brominated precursor, 4-amino-2-methoxybenzoic acid. The amino and methoxy groups are activating, ortho-, para-directing groups. Given that the para position to the amino group is occupied by the carboxylic acid, and the ortho positions are either occupied or sterically hindered, the most favorable position for bromination is ortho to the amino group (and meta to the methoxy and carboxylic acid groups).

The following protocol is a well-reasoned, hypothetical procedure based on established chemical principles for the bromination of activated aromatic rings, such as the methods used for the synthesis of related halo-aminobenzoic acids.[8][9][10][11]

Rationale for Experimental Choices

-

Starting Material: 4-amino-2-methoxybenzoic acid is the logical precursor as the carbon skeleton is already in place, requiring only the regioselective addition of a bromine atom.

-

Brominating Agent: N-Bromosuccinimide (NBS) is chosen as the brominating agent.[9] It is a solid, making it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine in a controlled manner, which is crucial for achieving high regioselectivity and minimizing over-bromination, a common side reaction with highly activated rings.[8][9]

-

Solvent: Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. It is also a polar aprotic solvent, which can help to stabilize the charged intermediates in the electrophilic substitution mechanism.

-

Temperature: The reaction is performed at room temperature to ensure a controlled reaction rate. The high activation of the aromatic ring by the amino and methoxy groups means that heating is likely unnecessary and could lead to the formation of undesired byproducts.

-

Work-up: The reaction is quenched with water to precipitate the product, which is expected to have low solubility in aqueous media. This also helps to remove any water-soluble byproducts, such as succinimide.

-

Purification: Recrystallization from an ethanol/water mixture is a standard and effective method for purifying solid organic compounds, allowing for the removal of any remaining impurities.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-amino-2-methoxybenzoic acid in a suitable volume of acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 15 minutes. The slight excess of NBS ensures the complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing distilled water. The product, this compound, will precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any residual succinimide and other water-soluble impurities.

-

Drying: Dry the crude product under vacuum.

-

Purification: Purify the crude product by recrystallization from a mixture of ethanol and water to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

Sources

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C8H8BrNO3 | CID 618706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 35290-97-2 | this compound - AiFChem [aifchem.com]

- 6. chembk.com [chembk.com]

- 7. 35290-97-2|this compound|BLD Pharm [bldpharm.com]

- 8. 4-Bromo-2-(4-methoxybenzamido)benzoic acid (1183377-47-0) for sale [vulcanchem.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Amino-5-bromo-2-methoxybenzoic Acid

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Amino-5-bromo-2-methoxybenzoic acid (C₈H₈BrNO₃, Molar Mass: 246.06 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in established principles and comparative analysis with structurally similar molecules, offering a robust framework for the characterization of this and related substituted benzoic acids.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic carboxylic acid. The arrangement of its functional groups—an amine, a bromine atom, a methoxy group, and a carboxylic acid on a benzene ring—creates a unique electronic and structural environment. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this molecule. This guide will provide an in-depth look at the expected spectroscopic fingerprints of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to be relatively simple, showing distinct signals for the aromatic protons, the methoxy group, the amine group, and the carboxylic acid proton.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10-14 | Singlet (broad) | 1H |

| Aromatic CH (H-6) | ~7.8 | Singlet | 1H |

| Aromatic CH (H-3) | ~6.5 | Singlet | 1H |

| Amine (-NH₂) | 4-6 | Singlet (broad) | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are based on the electronic effects of the substituents on the benzene ring.

-

Carboxylic Acid Proton (δ 10-14 ppm): The proton of the carboxylic acid is typically found far downfield due to deshielding and its acidic nature. Its signal is often broad and can be confirmed by a D₂O exchange experiment, where the peak disappears[2][3].

-

Aromatic Protons (H-6 and H-3): The benzene ring has two protons. The proton at the H-6 position is ortho to the electron-withdrawing carboxylic acid group and is expected to be deshielded, appearing at a higher chemical shift (~7.8 ppm). The proton at the H-3 position is ortho to the electron-donating methoxy group and meta to the carboxylic acid, leading to a more shielded environment and a lower chemical shift (~6.5 ppm). Due to the substitution pattern, no significant proton-proton coupling is expected, resulting in two singlets.

-

Amine Protons (δ 4-6 ppm): The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

-

Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of a substituted benzoic acid is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial, as acidic protons can exchange with protic solvents[4].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)[5].

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165-175 |

| Aromatic C -OCH₃ | 155-160 |

| Aromatic C -NH₂ | 145-150 |

| Aromatic C -H (C-6) | 130-135 |

| Aromatic C -COOH | 120-125 |

| Aromatic C -H (C-3) | 110-115 |

| Aromatic C -Br | 100-105 |

| Methoxy (-OC H₃) | 55-60 |

Interpretation of the ¹³C NMR Spectrum

The predicted chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

-

Carboxylic Carbon (δ 165-175 ppm): The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field[3][6].

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by the attached functional groups. The carbon attached to the electronegative oxygen of the methoxy group (C-2) will be the most deshielded of the ring carbons. The carbon attached to the amino group (C-4) will also be significantly deshielded. The carbon bearing the bromine (C-5) will be shielded relative to the others due to the "heavy atom effect". The protonated carbons (C-3 and C-6) will have shifts influenced by their positions relative to the various substituents. The carbon attached to the carboxylic acid group (C-1) will be in the mid-range of the aromatic signals.

-

Methoxy Carbon (δ 55-60 ppm): The carbon of the methoxy group will appear in the typical range for sp³ hybridized carbons attached to an oxygen atom[7].

Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences in the acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C[8].

-

Data Acquisition: Acquire the spectrum using a broadband proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically needed to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H Stretch (Amine) | 3300-3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-O Stretch (Ether & Carboxylic Acid) | 1200-1300 | Strong |

| C-Br Stretch | 500-600 | Medium |

Interpretation of the IR Spectrum

-

O-H Stretch (2500-3300 cm⁻¹): A very broad and intense absorption in this region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer[3][9]. This is often one of the most recognizable features in the IR spectrum of a carboxylic acid.

-

N-H Stretch (3300-3500 cm⁻¹): A primary amine typically shows two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretch (1680-1720 cm⁻¹): A strong, sharp absorption due to the carbonyl group of the carboxylic acid is expected. Conjugation with the aromatic ring can lower this frequency[10].

-

C-O Stretch (1200-1300 cm⁻¹): Strong absorptions from the C-O stretching of the carboxylic acid and the aryl ether are expected in this region.

-

C-Br Stretch (500-600 cm⁻¹): The C-Br stretching vibration will appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum[11].

Caption: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Predicted Mass Spectrum (ESI)

-

Ionization Mode: Due to the presence of both an acidic (carboxylic acid) and a basic (amine) group, the compound can be analyzed in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): The protonated molecule is expected at m/z 247.97 (for the major isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak at m/z 249.97 of nearly equal intensity.

-

Negative Ion Mode ([M-H]⁻): The deprotonated molecule is expected at m/z 245.96, also showing the characteristic bromine isotopic pattern at m/z 247.96.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for substituted benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH)[12][13]. For this molecule, fragmentation could also involve the loss of a methyl group from the methoxy ether.

Predicted Fragmentation Pattern (Positive Ion Mode)

| m/z (⁷⁹Br Isotope) | Proposed Fragment | Neutral Loss |

| 247.97 | [M+H]⁺ | - |

| 229.96 | [M+H - H₂O]⁺ | H₂O |

| 219.98 | [M+H - CO]⁺ | CO |

| 202.95 | [M+H - COOH]⁺ | COOH |

| 232.94 | [M+H - CH₃]⁺ | CH₃ |

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water, often with a small amount of acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) to aid ionization[14].

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range, ensuring the instrument has sufficient resolution to observe the isotopic patterns.

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed molecular blueprint of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides orthogonal information that, when taken together, allows for the unambiguous identification and structural confirmation of the molecule. The experimental protocols described herein represent standard, self-validating methods for obtaining high-quality spectroscopic data for this and similar compounds, ensuring scientific rigor and reproducibility in research and development settings.

References

- de Hoffmann, E., & Stroobant, V. (2007).

-

Fekete, S., Schappler, J., & Veuthey, J. L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Appendix 2: 1H-NMR of Substituted Benzenes. Retrieved from [Link]

-

Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3–12. Available at: [Link]

-

Kruve, A., Kaupmees, K., & Lõkov, M. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(9), 4822–4829. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

-

Michalska, D., & Wysokinski, R. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 655-662. Available at: [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. web.mit.edu [web.mit.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. peptid.chem.elte.hu [peptid.chem.elte.hu]

An In-depth Technical Guide to 4-Amino-5-bromo-2-methoxybenzoic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-5-bromo-2-methoxybenzoic acid, a substituted benzoic acid derivative with significant potential in medicinal chemistry and drug discovery. This document delves into its fundamental physicochemical properties, outlines detailed methodologies for its synthesis and analytical characterization, and explores its prospective applications as a molecular scaffold for novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

This compound is a multifaceted organic compound featuring an aromatic ring substituted with four distinct functional groups: an amino group, a bromine atom, a methoxy group, and a carboxylic acid. This unique arrangement of electron-donating and electron-withdrawing groups imparts specific chemical reactivity and makes it an attractive starting point for the synthesis of diverse molecular architectures.

The foundational physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 246.06 g/mol | [1][2] |

| Molecular Formula | C₈H₈BrNO₃ | [1][2] |

| CAS Number | 35290-97-2 | [2] |

| Canonical SMILES | COC1=CC(=C(C=C1C(=O)O)Br)N | [1] |

| InChI Key | WHXLHIGUTBQVOF-UHFFFAOYSA-N | [1] |

| LogP | 1.74 | [2] |

| Stereochemistry | Achiral | [1] |

Synthesis of this compound

The logical workflow for the synthesis is a two-step process involving the protection of the reactive amino group, followed by regioselective bromination, and concluding with deprotection.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Part 1: Acetylation of 4-Amino-2-methoxybenzoic acid

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-methoxybenzoic acid in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride to the solution at room temperature. The reaction is typically exothermic.

-

Reaction: Stir the mixture for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Part 2: Bromination of 4-Acetamido-2-methoxybenzoic acid

-

Dissolution: Dissolve the dried 4-acetamido-2-methoxybenzoic acid in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the solution while stirring. The acetamido and methoxy groups will direct the electrophilic substitution to the 5-position.

-

Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected product.

Part 3: Hydrolysis of 4-Acetamido-5-bromo-2-methoxybenzoic acid

-

Reaction Setup: To the crude 4-acetamido-5-bromo-2-methoxybenzoic acid, add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Hydrolysis: Heat the mixture to reflux and maintain for a period sufficient to achieve complete deprotection, as monitored by TLC.

-

Neutralization and Precipitation: After cooling, carefully neutralize the solution with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to the isoelectric point of the amino acid to precipitate the final product.

-

Isolation and Final Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. While experimental spectra for this compound are not widely published, a predicted analysis based on established principles of NMR theory provides a strong indication of the expected spectral features.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

-

~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.

-

~7.5 ppm (s, 1H): Aromatic proton at the 6-position.

-

~6.5 ppm (s, 1H): Aromatic proton at the 3-position.

-

~5.0 ppm (br s, 2H): Amino group protons (-NH₂).

-

~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

-

~168 ppm: Carboxylic acid carbon (-COOH).

-

~158 ppm: Aromatic carbon attached to the methoxy group (C2).

-

~149 ppm: Aromatic carbon attached to the amino group (C4).

-

~135 ppm: Aromatic carbon at the 6-position (C6).

-

~115 ppm: Aromatic carbon at the 1-position (C1).

-

~100 ppm: Aromatic carbon attached to the bromine (C5).

-

~98 ppm: Aromatic carbon at the 3-position (C3).

-

~56 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 245 and [M+2]⁺ at m/z 247 with approximately equal intensity, which is characteristic of a monobrominated compound.

Expected Fragmentation Pattern:

The primary fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and the methoxy group (-OCH₃). Key fragments would include:

-

Loss of H₂O: [M-18]⁺

-

Loss of -OCH₃: [M-31]⁺

-

Loss of -COOH: [M-45]⁺

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound and for its quantification.

Recommended HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[2]

-

Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance.

-

Application: This method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies.[2]

Applications in Drug Discovery and Medicinal Chemistry

The substituted benzoic acid scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents. The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of compound libraries for drug discovery.

While direct biological activity data for this compound is limited, the structural motifs present in this molecule are found in compounds with known pharmacological activities, particularly in the areas of oncology and inflammation.

Potential as an Anti-Inflammatory Agent Scaffold

Structurally related brominated and methoxylated phenolic compounds have demonstrated significant anti-inflammatory properties. For instance, 2-bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[3][4] This inhibition is achieved through the downregulation of key signaling pathways.

A derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has also been shown to exhibit anti-inflammatory effects in microglial cells by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibiting the nuclear translocation of NF-κB p65.[5]

Caption: Inhibition of pro-inflammatory signaling pathways by related benzoic acid derivatives.

Given these precedents, derivatives of this compound are prime candidates for development as novel anti-inflammatory agents. The amino and carboxylic acid moieties provide convenient handles for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Potential in Anticancer Drug Design

The benzoic acid scaffold is also prevalent in a number of anticancer drugs. Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. These compounds target the Smoothened (Smo) receptor, a key component of the Hh pathway.

The structural features of this compound make it an interesting starting point for the design of novel kinase inhibitors or other targeted anticancer therapies. The bromine atom can be utilized in cross-coupling reactions to introduce further molecular diversity.

Conclusion and Future Directions

This compound, with a molecular weight of 246.06 g/mol , is a chemical entity of considerable interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile chemical structure make it a valuable building block in synthetic organic chemistry. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and potential applications.